1,3-Dimethoxy-5-nitrobenzene
Overview
Description
1,3-Dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H9NO4. It is a derivative of benzene, where two methoxy groups and one nitro group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-nitrobenzene can be synthesized through the nitration of 1,3-dimethoxybenzene. The nitration process involves the reaction of 1,3-dimethoxybenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Reduction: 1,3-Dimethoxy-5-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Scientific Research Applications
1,3-Dimethoxy-5-nitrobenzene is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various substituted benzene derivatives.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-5-nitrobenzene involves its interaction with various molecular targets, depending on the specific application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The methoxy groups can influence the reactivity of the benzene ring through electron-donating effects, making the compound more susceptible to electrophilic substitution reactions.
Comparison with Similar Compounds
1,3-Dimethoxy-5-nitrobenzene can be compared with other similar compounds such as:
1,3-Dimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3,5-Trimethoxybenzene: Contains an additional methoxy group, which can further influence the reactivity and properties of the compound.
1,3-Dinitrobenzene: Contains an additional nitro group, making it more reactive in reduction reactions but potentially more toxic.
The uniqueness of this compound lies in its balanced reactivity due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group, making it a versatile compound in various chemical transformations.
Properties
IUPAC Name |
1,3-dimethoxy-5-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUCNNGUXNXOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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